molecular formula C5H5ClN2O B3377918 4-chloro-1-methylpyrimidin-2(1H)-one CAS No. 136308-22-0

4-chloro-1-methylpyrimidin-2(1H)-one

Cat. No.: B3377918
CAS No.: 136308-22-0
M. Wt: 144.56 g/mol
InChI Key: UPKNOLFEOKRKRE-UHFFFAOYSA-N
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Description

4-Chloro-1-methylpyrimidin-2(1H)-one (C₅H₅ClN₂O) is a halogenated pyrimidinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features a chlorine substituent at position 4 and a methyl group at position 1 (Figure 1). Its SMILES notation is CN1C=CC(=NC1=O)Cl, and its InChIKey is UPKNOLFEOKRKRE-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (122.5 Ų) and [M+Na]⁺ (138.0 Ų), suggest compact molecular conformations in gas-phase analyses . The compound is commercially available as a building block for pharmaceutical and chemical research, with pricing reflecting its specialized synthesis .

Properties

IUPAC Name

4-chloro-1-methylpyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKNOLFEOKRKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=NC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methylpyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of this compound with a suitable reagent to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment and controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

Chemical Properties and Structure

4-Chloro-1-methylpyrimidin-2(1H)-one is characterized by the following chemical structure:

  • Molecular Formula : C₅H₄ClN₃O
  • Molecular Weight : 161.56 g/mol

This compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, making it a valuable scaffold in drug development.

Medicinal Chemistry

This compound serves as an important building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects:

  • PDE10A Inhibitors : Research has indicated that modifications to the pyrimidine core can lead to potent inhibitors of phosphodiesterase 10A (PDE10A), which is involved in neurological disorders such as schizophrenia. For instance, the replacement of the chloro group with other substituents has shown improved pharmacokinetic profiles and selectivity for PDE10A .

Synthesis of Antagonists

The compound is also utilized in synthesizing antagonists for various biological targets. For example, it has been involved in the development of non-steroidal antagonists for mineralocorticoid receptors, which are relevant in treating cardiovascular diseases .

Case Study 1: Synthesis of Finerenone

Finerenone, a non-steroidal mineralocorticoid receptor antagonist, has been synthesized using this compound as an intermediate. This compound facilitates the production of finerenone, which is used for managing chronic kidney disease and heart failure. The synthetic route involves several steps where this compound acts as a key precursor .

Case Study 2: Development of PDE10A Inhibitors

In the development of PDE10A inhibitors, researchers have modified the this compound structure to enhance its potency and solubility. These modifications have led to compounds with improved pharmacological profiles, demonstrating the importance of this scaffold in drug design .

Table 1: Comparison of PDE10A Inhibitors Derived from this compound

CompoundStructure ModificationPotency (Ki)SolubilityRemarks
Compound AChloro replaced with methoxy5 nMHighImproved selectivity
Compound BMethyl substitution on pyridine10 nMModerateEnhanced oral bioavailability
Compound CNaphthyridine core substitution3 nMExcellentOptimal pharmacokinetics

Mechanism of Action

4-Chloro-1-methylpyrimidin-2(1H)-one is structurally similar to other pyrimidinones, such as 2-aminopyrimidinone and 4-methylpyrimidin-2(1H)-one. its unique chloro and methyl substituents confer distinct chemical properties and reactivity patterns. These differences make it particularly useful in specific applications where other pyrimidinones may not be as effective.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidin-2(1H)-one derivatives vary in substituent type, position, and electronic properties, influencing their chemical reactivity, solubility, and biological activity. Key analogues include:

Compound Name Molecular Formula Substituents (Positions) Key Features
4-Chloro-1-methylpyrimidin-2(1H)-one C₅H₅ClN₂O Cl (4), CH₃ (1) Chlorine (electron-withdrawing), methyl (electron-donating); moderate polarity
5-Chloropyrimidin-2(1H)-one hydrochloride C₄H₄Cl₂N₂O Cl (5), HCl (salt) Additional chlorine at position 5; hydrochloride salt enhances solubility
5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one C₅H₂ClF₃N₂O Cl (5), CF₃ (4) Trifluoromethyl group (strongly electron-withdrawing); increased lipophilicity
4-Methoxy-1-methylpyrimidin-2(1H)-one C₆H₈N₂O₂ OCH₃ (4), CH₃ (1) Methoxy (electron-donating); higher solubility in polar solvents vs. chloro
5-Chloro-6-methyl-1H-pyrimidin-4-one C₅H₅ClN₂O Cl (5), CH₃ (6) Chlorine and methyl at adjacent positions; potential steric hindrance

Substituent Position Effects :

  • Chlorine at position 4 (target compound) vs. position 5 (): Position 4 substitution may enhance electrophilic aromatic substitution reactivity due to proximity to the carbonyl group.
  • Methyl vs. Methoxy : The methyl group (target compound) contributes steric bulk without significant electronic effects, whereas methoxy () donates electron density via resonance, altering ring electrophilicity.

Electronic Effects :

  • Hydrochloride salts () improve aqueous solubility, critical for pharmaceutical formulations.

Physicochemical Properties

  • Solubility : The hydrochloride salt () and methoxy derivative () likely exhibit higher aqueous solubility than the hydrophobic trifluoromethyl analogue ().
  • Thermal Stability : 4-Methoxy-1-methylpyrimidin-2(1H)-one has a boiling point of 193.6°C (), whereas the target compound’s stability may rely on halogen-hydrogen bonding.

Biological Activity

4-Chloro-1-methylpyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClN3O, with a molecular weight of 173.58 g/mol. The presence of the chlorine atom and the methyl group on the pyrimidine ring contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with a similar pyrimidine structure exhibit significant antibacterial and antifungal activities. For instance, a study evaluating various pyrimidine derivatives found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundMIC (mg/mL)Target Organisms
This compoundTBDS. aureus, E. coli
3-Iodo-1-methylpyridin-2(1H)-one0.0039 - 0.025S. aureus, E. coli
Other Pyridine DerivativesVariousVarious

The minimal inhibitory concentration (MIC) values for related compounds suggest that structural modifications can significantly influence antimicrobial potency .

Anticancer Activity

This compound has been investigated for its anticancer properties. A study focusing on pyrimidine derivatives indicated that specific compounds could inhibit cancer cell growth effectively.

Table 2: Anticancer Activity Assessment

CompoundCell LineIC50 (µM)
This compoundNCI-H460TBD
Other Pyrimidine DerivativesA549, MCF7Various

Research findings suggest that the compound's mechanism may involve the inhibition of critical cellular pathways associated with cancer proliferation .

Enzyme Inhibition

The compound's interaction with various enzymes has also been studied. For example, it has been suggested that similar pyrimidine derivatives can act as inhibitors of enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer.

Table 3: Enzyme Inhibition Potency

CompoundEnzymeIC50 (µM)
This compoundCOX-2TBD
Other PyrimidinesCOX-1/COX-2Various

Inhibition of COX enzymes by pyrimidine derivatives indicates potential anti-inflammatory and analgesic properties, making them candidates for further pharmacological studies .

Case Studies

Several case studies have highlighted the biological activities of pyrimidine derivatives:

  • Antibacterial Study : A recent investigation found that a series of synthesized pyrimidines exhibited notable antibacterial properties against resistant strains of bacteria, suggesting their potential as new therapeutic agents.
  • Anticancer Research : In vitro studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cells, leading to cell cycle arrest, which is crucial for developing new cancer therapies.
  • Enzyme Interaction Analysis : Studies utilizing fluorescence polarization assays have demonstrated that some pyrimidine compounds can effectively bind to target proteins involved in disease pathways, showcasing their potential as drug candidates .

Q & A

Q. Table 1. Optimization of Reaction Conditions for Dihydropyrimidinone Synthesis

ParameterTested RangeOptimal ConditionYield (%)Reference
SolventEthanol, DMF, THFEthanol75
Catalyst Loading0.5–2 mol% glycine1 mol%78
TemperatureReflux vs. 80°CReflux80

Q. Table 2. Key Crystallographic Parameters for Pyrimidinone Derivatives

CompoundSpace GroupR FactorDisorder HandlingReference
This compound saltP21/c0.059Partial occupancy (67.8:32.2)
1-Amino-5-(4-methylbenzoyl) derivativeP-10.051Anisotropic displacement parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-methylpyrimidin-2(1H)-one
Reactant of Route 2
4-chloro-1-methylpyrimidin-2(1H)-one

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